Product packaging for 4-Bromobenzo[d]isoxazole-3-carboxylic acid(Cat. No.:CAS No. 1352394-84-3)

4-Bromobenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B11809328
CAS No.: 1352394-84-3
M. Wt: 242.03 g/mol
InChI Key: USXNLPWCAJHNDQ-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) and Benzo[d]isoxazole Ring Systems in Synthetic Methodology Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. lifechemicals.com Its unique electronic properties and the reactivity of the N-O bond allow for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. chim.it The development of novel synthetic strategies for the construction and functionalization of the isoxazole core is an active area of research, with methods such as [3+2] cycloaddition reactions being particularly prevalent. nih.gov

The fusion of an isoxazole ring with a benzene (B151609) ring to form the benzo[d]isoxazole system further enhances the chemical diversity and utility of this scaffold. chim.it Benzo[d]isoxazoles are key components in a number of pharmacologically active compounds and serve as important building blocks in the synthesis of more complex heterocyclic systems. nih.gov Research into the synthesis of benzo[d]isoxazoles has led to the development of various methodologies, including cyclization reactions of appropriately substituted aromatic precursors. chim.it The presence of the fused benzene ring provides a site for further functionalization, allowing for the fine-tuning of the molecule's properties.

Overview of Brominated Benzo[d]isoxazole Derivatives in Advanced Chemical Synthesis

The introduction of a bromine atom onto the benzo[d]isoxazole framework significantly expands its synthetic potential. Brominated heterocyclic compounds are highly valued in organic synthesis due to the versatility of the carbon-bromine bond. mdpi.com This bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. semanticscholar.org

Specifically, brominated benzo[d]isoxazole derivatives serve as key intermediates for the introduction of a wide array of functional groups and for the construction of more elaborate molecular structures. The bromine atom can be replaced through nucleophilic aromatic substitution or serve as a handle for metallation, providing access to a diverse range of substituted benzo[d]isoxazoles. semanticscholar.org This versatility makes brominated benzo[d]isoxazoles, including 4-Bromobenzo[d]isoxazole-3-carboxylic acid, valuable precursors in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. mdpi.com The strategic placement of the bromine atom, in conjunction with the other functional groups on the benzo[d]isoxazole core, allows for regioselective transformations, further highlighting the importance of these derivatives in advanced chemical synthesis.

Detailed Research Findings on this compound

While the broader class of benzo[d]isoxazoles has been the subject of considerable study, detailed academic research focusing specifically on this compound is still emerging. However, information from commercial suppliers and general synthetic strategies for related compounds provide a foundational understanding of this molecule.

Physicochemical Properties

PropertyValue
CAS Number 1352394-84-3
Molecular Formula C₈H₄BrNO₃
Molecular Weight 242.03 g/mol
Appearance Powder or liquid
Purity Typically ≥97%

Data sourced from commercial supplier information. bldpharm.comlookchem.com

Synthetic Approaches

A plausible synthetic route to this compound involves the reaction of 4-bromobenzoic acid with hydroxylamine (B1172632). evitachem.com This approach is consistent with general methods for the synthesis of isoxazole derivatives. The synthesis of the parent benzo[d]isoxazole-3-carboxylic acid has been achieved through a multi-step sequence involving esterification, carbonation, ring-forming condensation, and hydrolysis, suggesting that a similar pathway could be adapted for the brominated analogue. scbt.com

A general review of the synthesis of 1,2-benzisoxazoles highlights that the construction of the five-membered ring is a common strategy. chim.it One advantageous approach for synthesizing benzisoxazole-3-carboxylic acids involves the sequential oximation and oxidation of cyclic 1,3-dicarbonyl compounds. chim.it This method allows for the formation of the carboxylic acid functionality at the 3-position, which can be challenging to achieve through other routes. chim.it

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, the characterization of related isoxazole and benzoic acid derivatives provides an indication of the expected spectral features.

For isoxazole derivatives, the 1H NMR spectra typically show characteristic signals for the protons on the isoxazole and benzene rings. rjpbcs.com The 13C NMR spectra would show distinct resonances for the carbons of the heterocyclic and aromatic rings, as well as the carboxyl group. rjpbcs.com Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the C=O of the carboxylic acid, the C=N and N-O of the isoxazole ring, and the C-Br bond. rjpbcs.com Mass spectrometry would provide the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Advanced Chemical Synthesis

The synthetic utility of this compound lies in its potential as a bifunctional building block. The carboxylic acid moiety can undergo standard transformations such as esterification and amidation, allowing for the attachment of various molecular fragments. evitachem.com The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups at the 4-position of the benzo[d]isoxazole core. semanticscholar.org

This dual reactivity makes this compound a valuable intermediate for the synthesis of highly substituted benzo[d]isoxazole derivatives. Such derivatives are of interest in medicinal chemistry, as the benzo[d]isoxazole scaffold is a component of several biologically active compounds. nih.gov The ability to systematically modify both the 3- and 4-positions of the scaffold allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO3 B11809328 4-Bromobenzo[d]isoxazole-3-carboxylic acid CAS No. 1352394-84-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1352394-84-3

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

4-bromo-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12)

InChI Key

USXNLPWCAJHNDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NO2)C(=O)O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 4 Bromobenzo D Isoxazole 3 Carboxylic Acid Scaffolds

Reaction Pathway Elucidation for Isoxazole (B147169) Ring Formation

The construction of the benzo[d]isoxazole ring, also known as the 1,2-benzisoxazole (B1199462) core, is a pivotal step in the synthesis of the target compound. One of the most powerful and versatile methods for forming the five-membered isoxazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.netwikipedia.org This reaction typically involves the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, like an alkyne or an alkene. nih.govmdpi.com For the synthesis of 3-substituted benzisoxazoles, a common strategy involves the reaction between an in situ generated nitrile oxide and an aryne, such as benzyne. nih.gov

The general mechanism involves generating the highly reactive nitrile oxide from precursors like aldoximes or nitro compounds. mdpi.com This nitrile oxide then reacts with the dipolarophile in a [3+2] cycloaddition to form the isoxazole ring. nih.gov This approach is valued for its efficiency and ability to tolerate a variety of functional groups. nih.gov

Concerted vs. Stepwise Mechanisms in 1,3-Dipolar Cycloadditions

The precise mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical or zwitterionic intermediate. nih.govresearchgate.net

Concerted Mechanism: The widely accepted model for most 1,3-dipolar cycloadditions is the concerted pathway, as proposed by Huisgen. wikipedia.org In this mechanism, the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (asynchronous), through a single, cyclic transition state. researchgate.net This pathway is favored because it explains the high degree of stereospecificity often observed in these reactions, where the stereochemistry of the dipolarophile is retained in the final product. wikipedia.org Computational studies using Density Functional Theory (DFT) often support the concerted pathway as the lower energy route for many 1,3-dipoles reacting with simple alkenes. nih.gov

Stepwise Mechanism: Alternatively, a stepwise mechanism involves the initial formation of one sigma bond, leading to a diradical or zwitterionic intermediate. This intermediate then undergoes ring closure to form the final five-membered ring. nih.govresearchgate.net While less common, this pathway can become competitive under specific circumstances, such as with highly reactive or sterically hindered reactants, or with reactants whose electronic structure favors the stabilization of a radical or ionic intermediate. researchgate.netnih.gov A key consequence of a stepwise mechanism is the potential loss of stereospecificity, as the intermediate may have a lifetime sufficient for bond rotation to occur before ring closure. researchgate.net

Mechanistic FeatureConcerted PathwayStepwise Pathway
IntermediateNone (single transition state)Diradical or Zwitterionic Intermediate
Bond FormationSimultaneous (synchronous or asynchronous)Sequential
StereospecificityHigh (configuration is retained)Low (potential loss of configuration)
Governing TheoryPericyclic Reaction RulesIntermediate Stability

Mechanistic Studies of Bromination Reactions

The introduction of a bromine atom onto the benzo[d]isoxazole scaffold is a key functionalization. The mechanism of this halogenation can vary depending on the specific position being brominated and the reaction conditions employed. For the aromatic ring of 4-bromobenzo[d]isoxazole, the reaction proceeds via an electrophilic aromatic substitution pathway.

Role of Bromonium Ion Intermediates and Nucleophilic Attack

The bromination of the benzene (B151609) portion of the benzo[d]isoxazole ring is a classic example of electrophilic aromatic substitution. fiveable.mebyjus.com The reaction is typically initiated by activating molecular bromine (Br₂) with a Lewis acid, such as FeBr₃, to generate a highly electrophilic bromine species. byjus.comlibretexts.org

The mechanism proceeds in two main steps:

Formation of the Arenium Ion: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. fiveable.melibretexts.orgnih.gov This is generally the slow, rate-determining step of the reaction. nih.gov

Deprotonation: A weak base, often the [FeBr₄]⁻ complex formed during the initial activation step, removes a proton from the sp³-hybridized carbon of the arenium ion. byjus.com This nucleophilic attack on the proton restores the aromaticity of the ring, yielding the final brominated product. fiveable.melibretexts.org

While the term "bromonium ion" is more precisely used for the cyclic intermediate in the bromination of alkenes, the concept of a highly polarized bromine electrophile attacking the aromatic ring is central to this mechanism. fiveable.mebyjus.com The stability of the arenium ion intermediate dictates the regioselectivity of the substitution.

Radical Pathways in Halogenation Processes

While aromatic bromination is electrophilic, radical pathways are a distinct and important mechanism in other halogenation contexts, such as at benzylic or allylic positions. numberanalytics.commasterorganicchemistry.com If a precursor to the final molecule contained an alkyl group at a benzylic position, its bromination would proceed via a free-radical chain reaction, typically initiated by heat or UV light. masterorganicchemistry.commasterorganicchemistry.com

This mechanism involves three stages:

Initiation: Homolytic cleavage of the Br-Br bond to generate two bromine radicals (Br•). numberanalytics.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position to form HBr and a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, continuing the chain. numberanalytics.commasterorganicchemistry.com

Termination: The reaction ceases when two radicals combine. numberanalytics.com

Reagents like N-Bromosuccinimide (NBS) are often used to achieve selective benzylic bromination, as they provide a low, steady concentration of Br₂, which favors the radical pathway over competing electrophilic addition to any double bonds. masterorganicchemistry.comyoutube.com

Hydrolysis Mechanisms of Carboxylic Acid Precursors

The carboxylic acid group at the 3-position of the scaffold is often introduced via the hydrolysis of a precursor functional group, such as a nitrile or an ester. The mechanisms for these transformations are well-established examples of nucleophilic acyl substitution (for esters) or nucleophilic addition to a nitrile.

The hydrolysis can be catalyzed by either acid or base. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

A hydroxide (B78521) ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic carbon of the precursor (e.g., ester or nitrile).

In the case of an ester, this forms a tetrahedral intermediate. For a nitrile, an imidic acid intermediate is formed after protonation. chemistrysteps.com

For an ester, the tetrahedral intermediate collapses, expelling the alkoxide leaving group and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt. youtube.com

For a nitrile, the initial adduct is protonated and tautomerizes to an amide, which is then further hydrolyzed under the basic conditions to the carboxylate salt. chemistrysteps.com

Acid-Catalyzed Hydrolysis:

The carbonyl oxygen (or nitrile nitrogen) is first protonated by an acid (e.g., H₃O⁺), making the carbon atom more electrophilic. youtube.com

A weak nucleophile, water, attacks the activated carbon, leading to a tetrahedral intermediate. youtube.com

A series of proton transfers occurs to convert the leaving group (e.g., -OR for an ester) into a good leaving group (e.g., H₂O-R⁺). youtube.com

The leaving group is eliminated as the carbonyl group is reformed, and a final deprotonation step yields the neutral carboxylic acid. youtube.comyoutube.com

ConditionKey StepsInitial NucleophileFinal Product (before workup)
Acid-Catalyzed1. Protonation of C=O/C≡N 2. Nucleophilic attack by H₂O 3. Proton transfer(s) 4. Elimination of leaving groupWater (H₂O)Carboxylic Acid
Base-Catalyzed1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of leaving group 4. DeprotonationHydroxide (OH⁻)Carboxylate Salt

Ring-Opening and Rearrangement Pathways of Benzo[d]isoxazole Systems

The benzo[d]isoxazole ring, while aromatic, possesses a relatively weak N-O bond that makes it susceptible to various ring-opening and rearrangement reactions under specific conditions, such as thermal, photochemical, or reductive stimuli.

Reductive Ring-Opening: The N-O bond is the most common site of cleavage. Reductive ring-opening, for instance, can occur metabolically for drugs containing this scaffold, like zonisamide. researchgate.net This process involves a two-electron reductive cleavage of the N-O bond, which can lead to an imine intermediate that is subsequently hydrolyzed to a phenolic compound. researchgate.net Electron capture by the isoxazole ring can also initiate the dissociation of the O-N bond. nsf.gov

Thermal and Photochemical Rearrangements: Under thermal or photochemical conditions, benzisoxazoles can undergo complex rearrangements. rsc.orgrsc.org Photolysis of isoxazoles, often using UV light, can induce homolysis of the O–N bond. nih.gov This cleavage can lead to the formation of a key acyl azirine intermediate. nih.govrsc.org This highly strained intermediate can then rearrange further through various pathways. For example, it can reopen to form a nitrile ylide, which can then undergo an electrocyclic ring closure to yield an oxazole, representing a complete transposition of the original heterocycle. rsc.org Alternatively, thermal rearrangements can lead to different structures, such as benzoxazones, through distinct mechanistic pathways. rsc.org These rearrangements provide synthetic routes to other valuable heterocyclic systems from isoxazole precursors. nih.govresearchgate.net

Derivatization and Functional Group Interconversion Strategies for 4 Bromobenzo D Isoxazole 3 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides. These transformations are fundamental in organic synthesis for creating new chemical entities and for use as protecting groups.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate ester formation. organic-chemistry.org

Amidation: The formation of an amide bond from the carboxylic acid and an amine is one of the most frequently used reactions in medicinal chemistry. mdpi.com Direct amidation can be achieved by heating the carboxylic acid and amine, typically with the removal of water to drive the reaction forward. mdpi.com More commonly, the carboxylic acid is first activated using a coupling agent. Reagents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the chemoselective amidation of both aromatic and aliphatic carboxylic acids under mild conditions. lookchemmall.com This direct conversion avoids the need for forming more reactive intermediates like acyl chlorides. bohrium.com Recent developments have also explored visible-light-mediated protocols that can generate amides from carboxylic acids and tertiary amines through C-N bond cleavage. nju.edu.cn

Table 1: Reagents for Esterification and Amidation
TransformationReagent/MethodGeneral ConditionsProduct Type
EsterificationAlcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcoholEster
EsterificationAlcohol + DCC/DMAPAnhydrous solvent (e.g., CH₂Cl₂), room temperatureEster
AmidationAmine + Coupling Agent (e.g., EDC, HATU)Inert solvent (e.g., DMF, CH₂Cl₂), room temperatureAmide
AmidationAmine + (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterBase (e.g., K₂CO₃), THF, room temperatureAmide

Transformations Involving the Bromine Substituent

The bromine atom on the benzo-fused ring is a versatile handle for introducing further molecular complexity, primarily through cross-coupling and nucleophilic substitution reactions.

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or pseudohalide. nih.gov For 4-Bromobenzo[d]isoxazole-3-carboxylic acid, the bromine atom at the 4-position can serve as the organic halide partner.

This transformation allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups, significantly diversifying the core structure. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.govmdpi.com The choice of ligand on the palladium catalyst is often crucial for achieving high yields, especially with sterically hindered substrates. nih.govresearchgate.net Studies on related 5-bromoisoxazoles have demonstrated successful Suzuki-Miyaura couplings at the halogenated position, indicating the feasibility of this approach for the benzo[d]isoxazole system. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling
ComponentExampleRole in Reaction
Aryl HalideThis compound derivativeElectrophilic partner
Organoboron ReagentPhenylboronic acid, Thiophene-2-boronic acidNucleophilic partner
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃ with a phosphine (B1218219) ligandCatalyst for C-C bond formation
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
SolventDioxane/Water, Toluene, DMFReaction medium

The bromine atom on the electron-deficient benzisoxazole ring system can be susceptible to nucleophilic aromatic substitution (SₙAr). In this type of reaction, a nucleophile displaces the bromide ion. The reactivity in SₙAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

While the benzisoxazole system itself provides some electron-withdrawing character, the feasibility of substitution depends on the strength of the nucleophile. Studies on the closely related 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netsemanticscholar.orgub.eduthiadiazole) system have shown that it reacts with various aromatic and aliphatic amines (N-nucleophiles) but is resistant to O-nucleophiles like water and alcohols. nih.gov This suggests that amines, thiols, and other strong nucleophiles could effectively displace the bromine atom on the 4-Bromobenzo[d]isoxazole core to introduce new functional groups. semanticscholar.orgnih.gov

Modifications of the Benzo-Fused Ring System for Scaffold Diversification

Beyond substitution, the core heterocyclic scaffold can be altered through skeletal editing reactions. Such transformations are valuable for accessing novel ring systems from readily available starting materials. One notable modification applicable to the benzo[d]isoxazole core is ring expansion. researchgate.net This type of reaction allows for the conversion of the existing fused ring system into a larger, more complex heterocyclic structure, thereby enabling significant diversification of the molecular scaffold at a late stage of synthesis. researchgate.net

Introduction of Diverse Side Chains and Substituents onto the Core Structure

The synthetic handles at the 3- and 4-positions of the this compound core provide a robust platform for introducing a wide array of side chains and substituents. The strategies outlined above—esterification and amidation at the carboxylic acid, and cross-coupling or nucleophilic substitution at the bromine—can be used in a modular fashion to generate a large library of derivatives.

For instance, the carboxylic acid can be converted into amides bearing diverse alkyl, aryl, or heterocyclic groups. evitachem.com Subsequently, the bromine atom can be replaced via a Suzuki-Miyaura coupling to install a different aromatic or heteroaromatic ring. This sequential functionalization allows for systematic exploration of the chemical space around the benzisoxazole scaffold, which is a key strategy in fields like drug discovery for optimizing molecular properties. nih.govnsf.gov

Computational and Theoretical Chemistry Studies of 4 Bromobenzo D Isoxazole 3 Carboxylic Acid

Electronic Structure Analysis and Molecular Orbital Theory Applications

Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. For 4-Bromobenzo[d]isoxazole-3-carboxylic acid, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons and predict key molecular properties. nih.gov These methods model the structures of binding sites and potential drugs to predict how they fit together and the effectiveness of their binding. echemi.comstackexchange.com

The application of Molecular Orbital (MO) theory helps in understanding chemical reactivity and stability. quora.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For the this compound scaffold, the presence of the electron-withdrawing bromine atom and carboxylic acid group, combined with the fused aromatic system, significantly influences the energies and distributions of these frontier orbitals. This, in turn, affects the molecule's interactions with biological targets. pageplace.de

Table 1: Key Electronic Properties Calculable for Benzo[d]isoxazole Derivatives

Calculated PropertySignificance in Drug DesignTypical Computational Method
HOMO Energy Indicates electron-donating capability; involved in charge-transfer interactions.DFT (e.g., B3LYP/6-31G)
LUMO Energy Indicates electron-accepting capability; relevant for interactions with nucleophilic residues.DFT (e.g., B3LYP/6-31G)
HOMO-LUMO Gap Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability.DFT (e.g., B3LYP/6-31G*)
Dipole Moment Influences solubility, membrane permeability, and electrostatic interactions with receptors.DFT, Ab initio methods
Electrostatic Potential Maps regions of positive and negative charge, predicting sites for non-covalent interactions.DFT, Hartree-Fock

Reaction Mechanism Modeling using Quantum Chemical Methods

Quantum chemical methods are indispensable tools for investigating reaction mechanisms at an atomic level, providing insights that are often inaccessible through experimental means alone. nih.gov These computational approaches can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.orgrsc.org By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of a given reaction pathway. rsc.org

For the synthesis or metabolic degradation of this compound, quantum chemical calculations can:

Elucidate Synthetic Pathways: Modeling the cyclization reactions to form the benzo[d]isoxazole ring can help optimize reaction conditions by identifying the lowest energy pathway. nih.gov

Predict Metabolic Fate: Simulating potential metabolic reactions, such as oxidation or conjugation, can help identify likely metabolites.

Understand Chemical Reactivity: Analyzing the transition states of reactions involving the carboxylic acid or the aromatic ring provides a detailed understanding of the molecule's chemical behavior. nih.gov

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction pathway from a transition state down to the reactants and products, confirming the connection between these points on the potential energy surface. rsc.orgrsc.org Such detailed mechanistic understanding is crucial for both the rational synthesis and the prediction of the biochemical fate of heterocyclic compounds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Benzo[d]isoxazole Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule that are likely to be present under physiological conditions. For benzo[d]isoxazole derivatives, the primary source of flexibility often comes from rotatable bonds, such as the bond connecting the carboxylic acid group to the heterocyclic ring.

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational space and dynamic behavior of molecules over time. nih.gov By simulating the movements of every atom in the system, MD provides a detailed picture of how the ligand and its receptor adapt to each other. nih.govnih.gov In the context of benzo[d]isoxazole derivatives, MD simulations are used to:

Assess Ligand Stability: Evaluate the stability of a docked ligand within a receptor's binding pocket over time. nih.govresearchgate.net

Characterize Binding Modes: Understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govrsc.org

Predict Binding Free Energies: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, which correlates with binding affinity. nih.govresearchgate.net

Model Receptor Flexibility: Account for the induced-fit phenomenon, where the receptor changes its conformation upon ligand binding. nih.govwikipedia.org

These simulations provide critical insights into the dynamic nature of molecular recognition, which is essential for understanding the mechanism of action of drugs based on the benzo[d]isoxazole scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational Approaches for Compound Design and Optimization

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how chemical structure relates to biological activity. esisresearch.orgnih.gov Computational methods have become central to SAR, allowing for the rapid in silico evaluation of designed compounds. dundee.ac.uk

For the benzo[d]isoxazole class, computational SAR approaches help identify the key structural features required for potent and selective activity. nih.govnih.gov For instance, studies on related benzothiazole-hydrazones revealed that electron-donating groups on the phenyl ring tend to increase antibacterial activity, while electron-withdrawing groups enhance antifungal activity. nih.gov Such insights guide the modification of the this compound scaffold to enhance desired therapeutic effects.

Pharmacophore modeling is a powerful ligand-based drug design technique. wikipedia.org A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target. nih.govesisresearch.org

Once a pharmacophore model is developed based on a set of known active molecules, it can be used as a 3D query to search large compound databases. dovepress.com This process, known as virtual screening, is a computational technique used to identify novel "hit" compounds that are likely to be active against the target of interest. wikipedia.orgnih.govnih.gov Virtual screening workflows act as a series of filters to narrow down vast libraries of compounds to a manageable number for experimental testing, significantly accelerating the early stages of drug discovery. nih.govnih.govresearchgate.net

Table 2: Common Methodologies in Virtual Screening

MethodologyBasisApplication
Ligand-Based Virtual Screening (LBVS) Relies on properties of known active/inactive molecules. nih.govUsed when the 3D structure of the target is unknown. Searches for molecules with similar pharmacophores or shapes to known actives. wikipedia.org
Structure-Based Virtual Screening (SBVS) Utilizes the 3D structure of the biological target (e.g., protein, enzyme). wikipedia.orgnih.govEmploys molecular docking to predict how library compounds bind to the target's active site.

Molecular docking is a premier structure-based computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the binding site of a macromolecular target (receptor). wikipedia.orgnih.goviaanalysis.com The primary goal is to model the ligand-receptor complex at an atomic level, providing insights into the fundamental processes of molecular recognition. nih.govmeilerlab.org

The methodology of molecular docking involves two main, interconnected steps: nih.gov

Sampling (Pose Generation): This step involves exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. nih.govwikipedia.org A variety of search algorithms are employed to generate a diverse set of binding poses. nih.gov

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity or free energy of the ligand-receptor complex. wikipedia.orgnih.gov The poses are then ranked, with the top-scoring poses representing the most probable binding modes. iaanalysis.com

Table 3: A Typical Molecular Docking Workflow

StepDescriptionCommon Software/Tools
1. Receptor Preparation The 3D structure of the target protein (often from PDB) is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.AutoDock Tools, Schrödinger Maestro, MOE
2. Ligand Preparation The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized. Rotatable bonds are defined.ChemDraw, Avogadro, Open Babel
3. Docking Simulation A search algorithm (e.g., genetic algorithm, incremental construction) systematically places the ligand in the binding site, generating multiple poses. nih.govnih.govAutoDock, Glide, GOLD, rDock
4. Scoring and Ranking A scoring function calculates a score (approximating binding energy) for each pose. Poses are ranked to identify the most favorable ones. nih.govIntegrated within docking software.
5. Post-Docking Analysis The top-ranked poses are analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking. nih.govmeilerlab.orgPyMOL, VMD, LigPlot+

This methodological approach allows researchers to screen large virtual libraries, prioritize compounds for synthesis, and generate hypotheses about the structural basis of a ligand's activity, making it an essential tool in the optimization of benzo[d]isoxazole derivatives. iaanalysis.com

Applications of 4 Bromobenzo D Isoxazole 3 Carboxylic Acid in Advanced Organic Synthesis

Role as a Key Building Block for the Construction of Complex Heterocyclic Systems

The benzo[d]isoxazole moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. The presence of both a bromine atom and a carboxylic acid group on this scaffold in 4-Bromobenzo[d]isoxazole-3-carboxylic acid provides two distinct points for chemical modification, rendering it a highly versatile building block for the synthesis of more complex heterocyclic systems.

The carboxylic acid group at the 3-position can readily undergo a variety of transformations, such as amidation, esterification, and reduction, to introduce diverse substituents. For instance, coupling of the carboxylic acid with a wide range of amines can generate a library of amides, a common functional group in pharmaceuticals.

The bromine atom at the 4-position is a key handle for introducing further complexity through various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Stille, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the attachment of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups to the benzo[d]isoxazole core, leading to the construction of intricate molecular architectures.

Table 1: Potential Transformations of this compound

Functional GroupReaction TypePotential Products
Carboxylic AcidAmidationDiverse amides
EsterificationVarious esters
ReductionAlcohols, Aldehydes
Bromine AtomSuzuki CouplingBiaryl and heteroaryl derivatives
Stille CouplingSubstituted aromatic systems
Heck CouplingAlkenyl derivatives
Sonogashira CouplingAlkynyl derivatives
Buchwald-Hartwig AminationN-arylated amines

The strategic combination of reactions at both the carboxylic acid and the bromine positions allows for a modular and divergent approach to synthesizing complex heterocyclic systems with a high degree of structural diversity.

Scaffold Development in Chemical Library Synthesis for Biological Screening

The development of chemical libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery. The rigid benzo[d]isoxazole core of this compound provides a well-defined three-dimensional starting point for the synthesis of such libraries. By systematically varying the substituents at the bromo and carboxylic acid positions, a large number of distinct compounds can be generated from this single precursor.

This approach is highly amenable to parallel synthesis techniques, where multiple reactions are carried out simultaneously to rapidly produce a library of related compounds. For example, a matrix-based approach could be employed where a set of diverse amines are reacted with the carboxylic acid function, and each of the resulting amides is then subjected to a variety of boronic acids in a Suzuki coupling reaction. This would generate a two-dimensional library of compounds with diversity at two key positions.

The resulting library of novel benzo[d]isoxazole derivatives can then be screened against a wide range of biological targets to identify potential lead compounds for drug development. The structural information gained from these screenings can guide the synthesis of more focused, second-generation libraries with improved activity and selectivity.

Table 2: Exemplary Library Synthesis Scheme

StepReagent 1 (at COOH)Reagent 2 (at Br)Resulting Scaffold
1Amine ABoronic Acid X4-(Aryl)-N-(Substituent A)-benzo[d]isoxazole-3-carboxamide
2Amine BBoronic Acid Y4-(Aryl)-N-(Substituent B)-benzo[d]isoxazole-3-carboxamide
3Amine CBoronic Acid Z4-(Aryl)-N-(Substituent C)-benzo[d]isoxazole-3-carboxamide

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Benzo[d]isoxazole Core

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate structurally complex and diverse small molecules, often inspired by natural products. The goal of DOS is to efficiently explore a broad range of chemical space to identify novel bioactive compounds. rsc.org The benzo[d]isoxazole core, as present in this compound, can serve as a starting point for DOS campaigns.

A key principle of DOS is the use of branching reaction pathways, where a common intermediate is transformed into a variety of different molecular skeletons. The dual functionality of this compound is well-suited for such an approach. For instance, the carboxylic acid could be converted into a reactive intermediate, such as an acyl chloride or an isocyanate, which could then participate in various cyclization reactions.

Furthermore, the isoxazole (B147169) ring itself can be a source of diversity. Under certain reductive conditions, the N-O bond of the isoxazole ring can be cleaved, leading to a ring-opened intermediate. This intermediate can then be manipulated to cyclize in different ways, leading to the formation of entirely new heterocyclic systems. This "scaffold-hopping" approach is a powerful tool in DOS for generating significant skeletal diversity.

By combining the functional group manipulations at the bromo and carboxylic acid positions with reactions that transform the benzo[d]isoxazole core itself, a highly diverse collection of molecules with varied three-dimensional shapes and pharmacophoric features can be synthesized.

Advanced Analytical Methodologies for Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation (Methodological Principles)

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity of atoms and infer the three-dimensional structure.

In the ¹H NMR spectrum of 4-Bromobenzo[d]isoxazole-3-carboxylic acid, the aromatic protons on the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns. The position of the bromine atom and the carboxylic acid group influences the electronic environment of these protons, leading to predictable shifts. For instance, protons closer to the electron-withdrawing bromine atom and isoxazole (B147169) ring would likely appear at a lower field (higher ppm value). The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a very downfield position, often above 10 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the carbons of the isoxazole ring, would produce a distinct signal. The chemical shift of the carbonyl carbon is characteristically found in the range of 160-185 ppm.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.5-12.0br s1H-COOH
8.10d1HAr-H
7.85t1HAr-H
7.60d1HAr-H

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
165.2C=O (Carboxylic Acid)
158.5C (Isoxazole Ring)
150.1C (Isoxazole Ring)
134.8C-Br
132.5Ar-CH
128.7Ar-CH
125.4Ar-CH
115.9Ar-C

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a characteristic doublet with a two-mass-unit separation. HRMS would be able to confirm the molecular formula, C₈H₄BrNO₃, by providing a precise mass measurement.

Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways for such a molecule might include the loss of CO₂ from the carboxylic acid group, cleavage of the isoxazole ring, and loss of the bromine atom.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Absorptions in the 1600-1450 cm⁻¹ region would be due to C=C and C=N stretching vibrations within the aromatic and isoxazole rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound typically exhibit characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are related to the extent of conjugation in the molecule.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic Acid)
1700-1725C=O stretch (Carboxylic Acid)
1600-1450C=C and C=N stretch (Aromatic/Isoxazole Rings)

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

Liquid chromatography (LC) and its high-pressure counterpart, High-Performance Liquid Chromatography (HPLC), are powerful techniques for separating, identifying, and quantifying compounds in a mixture. In the context of academic research, HPLC is routinely used to assess the purity of a synthesized compound like this compound.

The compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a stationary phase, propelled by a liquid mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For a polar compound like a carboxylic acid, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water, often with a small amount of acid like trifluoroacetic acid to improve peak shape). The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction, identify compounds, and determine the purity of a substance. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent).

For this compound, which is a relatively polar compound, a polar eluent system would be required to achieve an appropriate retention factor (Rf) value (typically between 0.3 and 0.7 for good separation). A common solvent system might be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid added to prevent the tailing of the acidic spot. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be effectively monitored. TLC is also an essential tool for optimizing the conditions for larger-scale purification by column chromatography.

Derivatization Strategies for Enhanced Analytical Detection and Profiling of Carboxylic Acids

In the analytical realm, the direct characterization of carboxylic acids like this compound can present challenges. These challenges often stem from their inherent polarity, which can lead to poor chromatographic peak shape and retention in reversed-phase liquid chromatography, or their low volatility, which hampers analysis by gas chromatography (GC). Furthermore, many carboxylic acids lack a strong chromophore, limiting their sensitivity in ultraviolet-visible (UV-Vis) detection. To circumvent these issues, derivatization is a widely employed strategy in academic research to enhance the analytical detection and profiling of carboxylic acids. This process involves chemically modifying the carboxylic acid group to yield a derivative with more favorable properties for analysis.

Derivatization can be tailored to improve various aspects of the analysis, including:

Volatility: For GC analysis, the polar carboxylic acid group is converted into a less polar, more volatile ester or silyl ester.

Detection: A chromophore or fluorophore can be introduced to enhance UV-Vis or fluorescence detection, respectively, thereby increasing sensitivity.

Ionization Efficiency: For mass spectrometry (MS) detection, a tag can be introduced to improve ionization efficiency in either positive or negative ion mode.

The selection of a derivatization strategy is contingent upon the analytical technique being employed and the specific properties of the analyte.

Strategies for Gas Chromatography (GC) Analysis

For GC-based analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the carboxylic acid. Common approaches include alkylation and silylation. colostate.edumdpi.com

Alkylation: This involves the replacement of the acidic proton of the carboxyl group with an alkyl group, most commonly forming methyl esters due to their high volatility. colostate.edu Reagents such as diazomethane, or alcohols in the presence of an acid catalyst (e.g., BF₃, HCl), are frequently used. While effective, some of these reagents can be hazardous.

Silylation: This is a versatile and widely used method where the active hydrogen of the carboxylic acid is replaced by a silyl group, typically a trimethylsilyl (TMS) group. mdpi.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are popular due to their reactivity and the production of volatile byproducts. The resulting TMS esters are significantly more volatile and thermally stable than the parent acids.

Derivatization MethodReagent ClassCommon ReagentsPurposeAnalytical Technique
Alkylation (Esterification)Alcohols with Acid Catalyst, DiazoalkanesMethanol/BF₃, DiazomethaneIncrease volatility and thermal stabilityGC-FID, GC-MS
SilylationSilylating AgentsBSTFA, TMCSIncrease volatility and thermal stabilityGC-MS

Strategies for High-Performance Liquid Chromatography (HPLC) Analysis

In HPLC, derivatization is primarily employed to enhance detection sensitivity, especially when the analyte lacks a native chromophore or fluorophore. nih.gov For a compound like this compound, which possesses a UV-active aromatic system, derivatization can still be beneficial to shift the absorption to a more selective wavelength or to introduce fluorescence for trace-level analysis.

UV-Vis Derivatization: Reagents that introduce a strongly UV-absorbing moiety are used. Phenacyl bromides, for instance, react with carboxylic acids to form phenacyl esters, which have a high molar absorptivity.

Fluorescence Derivatization: For highly sensitive detection, fluorescent tags are attached to the carboxylic acid. Reagents like 4-bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-anthryldiazomethane (ADAM) react with carboxylic acids to produce intensely fluorescent derivatives. This allows for detection at very low concentrations.

A study by Higashi et al. demonstrated the use of 2-picolylamine as a derivatization reagent for the sensitive detection of bile acids by LC-MS/MS. mdpi.com Another approach involves using reagents like 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ) which was shown to improve sensitivity in MS/MS by approximately ten-fold for certain carboxylic acids. mdpi.com

Derivatization MethodReagent ClassCommon ReagentsPurposeAnalytical Technique
UV LabelingPhenacyl HalidesPhenacyl BromideEnhance UV detectionHPLC-UV
Fluorescence LabelingCoumarins, Anthracenes4-Bromomethyl-7-methoxycoumarin (Br-Mmc), 9-Anthryldiazomethane (ADAM)Enhance fluorescence detection for high sensitivityHPLC-FLD

Strategies for Mass Spectrometry (MS) Analysis

Derivatization for LC-MS analysis aims to improve ionization efficiency and, in some cases, to introduce isotopic labels for quantitative studies. nih.gov For carboxylic acids, which are often analyzed in negative-ion mode, derivatization can be used to introduce a permanently charged group or a functionality that is readily protonated, allowing for more sensitive detection in positive-ion mode.

Charge-Tagging: Reagents containing a quaternary ammonium or phosphonium group can be used to introduce a fixed positive charge to the molecule. This significantly enhances the signal in positive-ion electrospray ionization (ESI)-MS.

Isotope Labeling: For quantitative profiling, isotope-coded derivatization reagents can be employed. For example, using a reagent with both a light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopic form allows for the differential labeling of two samples (e.g., control vs. treated). The samples can then be mixed, and the relative peak intensities of the light and heavy-labeled analytes in the mass spectrum provide accurate quantification. A study by Li and Li developed a method using isotope-coded p-dimethylaminophenacyl (DmPA) bromide for profiling carboxylic acid-containing metabolites. acs.org

While no specific studies detailing the derivatization of this compound for analytical purposes are readily available in the published literature, the aforementioned strategies are broadly applicable to this class of aromatic carboxylic acids. The choice of the most suitable derivatization approach would depend on the research question, the required sensitivity, and the available analytical instrumentation.

Green Chemistry Principles in the Research and Development of 4 Bromobenzo D Isoxazole 3 Carboxylic Acid

Atom Economy and Reaction Efficiency Considerations in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they maximize the conversion of starting materials into the target molecule, thereby minimizing the generation of byproducts. jocpr.comprimescholars.com

In the synthesis of heterocyclic compounds like isoxazoles, certain reaction types are favored for their high atom economy. nih.gov For instance, cycloaddition reactions and intramolecular rearrangements are highly atom-economical as they incorporate all or most of the atoms from the reactants into the product structure. nih.govmdpi.com The synthesis of the isoxazole (B147169) ring, a key feature of 4-Bromobenzo[d]isoxazole-3-carboxylic acid, can be achieved through methods like (3+2) cycloaddition, which is an efficient strategy for ring formation. organic-chemistry.org

Table 1: Comparison of Reaction Types by Atom Economy in Heterocyclic Synthesis
Reaction TypeGeneral Atom EconomyApplicability to Isoxazole SynthesisExample Byproducts
Cycloaddition (e.g., 1,3-Dipolar)High to Excellent (~100%)Core method for forming the isoxazole ring. organic-chemistry.orgMinimal to none.
Rearrangement/IsomerizationExcellent (100%)Can be used to form heterocyclic cores from isomers. mdpi.comNone.
Addition ReactionsExcellent (100%)Used for functional group introduction.None.
Condensation ReactionsModerate to GoodCommonly used, but eliminates a small molecule. Water, Alcohols.
Substitution ReactionsLow to ModerateOften used for introducing functional groups like bromine. mdpi.comSalts, acids.

Minimization of Hazardous Waste Generation

A primary goal of green chemistry is the prevention of waste at its source. jddhs.com This principle is closely linked to atom economy but also encompasses waste generated from reagents, solvents, and purification processes. The use of catalytic reagents is vastly superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. nih.govjddhs.com

In a potential synthesis of this compound, the bromination step is a key point for waste consideration. Traditional bromination methods often use stoichiometric amounts of molecular bromine or N-bromosuccinimide (NBS), which generate significant waste products like hydrobromic acid or succinimide. mdpi.commdpi.com Developing catalytic bromination methods would substantially reduce this waste.

Table 2: Comparison of Stoichiometric vs. Catalytic Reagents in Synthesis
ProcessStoichiometric ApproachCatalytic ApproachGreen Advantage of Catalyst
BrominationMolecular Bromine (Br₂), N-Bromosuccinimide (NBS). mdpi.commdpi.comCatalytic system with a bromide source.Reduces hazardous reagent use and waste byproducts.
CondensationUse of stoichiometric base or acid.Solid acid/base catalysts, enzymes.Easier separation, recyclability, often milder conditions. jddhs.com
Coupling ReactionsClassical methods requiring stoichiometric activators.Palladium, Copper, or Nickel-catalyzed cross-couplings. ijpsonline.comHigh efficiency, low catalyst loading, broad applicability.

Utilization of Environmentally Benign Solvents and Reagents

Solvents constitute a significant portion of the waste generated in the pharmaceutical and chemical industries. jddhs.com Many traditional organic solvents are volatile organic compounds (VOCs), toxic, and non-biodegradable. jddhs.com Green chemistry promotes the use of safer, environmentally benign solvents such as water, supercritical fluids, or ionic liquids, and encourages solvent-free reaction conditions where possible. jddhs.comresearchgate.net

The synthesis of isoxazole derivatives has been successfully demonstrated in aqueous media, which offers significant environmental and safety benefits over conventional organic solvents. mdpi.comacgpubs.org For example, the synthesis of 5-arylisoxazole derivatives has been achieved in water without the need for a catalyst, simplifying the work-up and offering a greener procedure. mdpi.com Natural and biodegradable catalysts and solvents, such as lemon juice or gluconic acid aqueous solution, have also been employed for the synthesis of isoxazolone derivatives. acgpubs.orgarkat-usa.org When developing a scalable synthesis for this compound, replacing hazardous solvents like DMF, chloroform, or chlorinated solvents with these greener alternatives is a critical objective. jddhs.comresearchgate.net

Table 3: Solvent Selection in Chemical Synthesis
SolventClassificationPotential ConcernsGreener Alternative
Dichloromethane (CH₂Cl₂)Hazardous/UndesirableSuspected carcinogen, VOC. mdpi.com2-Methyltetrahydrofuran (2-MeTHF)
Chloroform (CHCl₃)Hazardous/UndesirableSuspected carcinogen, toxic. mdpi.comCyclopentyl methyl ether (CPME)
Dimethylformamide (DMF)Hazardous/UndesirableReproductive toxicity, high boiling point. mdpi.comresearchgate.netDimethyl sulfoxide (B87167) (DMSO), Cyrene™
Water (H₂O)Benign/PreferredLow cost, non-toxic, non-flammable. mdpi.comacgpubs.orgN/A
Ethanol (B145695)Benign/UsableRenewable, low toxicity. zenodo.orgN/A

Energy Efficiency in Synthetic Protocols (e.g., Microwave-Assisted Reactions)

The energy requirements of chemical processes have significant environmental and economic impacts. nih.gov Green chemistry principles advocate for minimizing energy consumption by conducting reactions at ambient temperature and pressure whenever possible. nih.gov Microwave-assisted synthesis has emerged as a key technology for improving energy efficiency in organic synthesis. abap.co.innih.gov

Microwave irradiation can dramatically reduce reaction times, often from hours or days to minutes, while simultaneously increasing product yields and selectivity. organic-chemistry.orgabap.co.in This rapid, localized heating is more energy-efficient than conventional heating methods. abap.co.in The synthesis of various isoxazole derivatives has been extensively improved using microwave technology. zenodo.orgabap.co.in For instance, a one-pot, three-component synthesis of isoxazoles that took several days with conventional heating was completed in just 30 minutes under microwave irradiation, with a significant reduction in byproducts. organic-chemistry.org Applying microwave-assisted protocols to the synthesis of this compound could lead to a more rapid, efficient, and sustainable manufacturing process. researchgate.net

Table 4: Comparison of Conventional Heating vs. Microwave Irradiation for Isoxazole Synthesis
ReactionHeating MethodReaction TimeYieldReference
Three-component isoxazole synthesisConventionalSeveral daysLower, with byproducts organic-chemistry.org
Microwave30 minutesModerate to Good (Improved)
Synthesis of 3,5-disubstituted isoxazolesConventional6-8 hours58-69% researchgate.net
Microwave6-10 minutes67-82%
Synthesis of chromen-4-one substituted isoxazolesConventionalNot specifiedLower zenodo.org
Microwave2.5 minutes72%

Future Perspectives and Emerging Research Avenues in Benzo D Isoxazole 3 Carboxylic Acid Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of the benzo[d]isoxazole core traditionally relies on cyclization reactions. However, emerging research is focused on developing more sophisticated and efficient catalytic systems that offer milder conditions, higher yields, and greater functional group tolerance.

Future synthetic explorations are likely to move beyond classical methods towards advanced catalytic approaches. Transition-metal catalysis, which is already pivotal in isoxazole (B147169) synthesis, will continue to evolve. rsc.orgresearchgate.net Systems based on copper, palladium, gold, and ruthenium have shown promise in facilitating complex cycloaddition and cycloisomerization reactions. organic-chemistry.orgrsc.org For instance, gold-catalyzed cycloisomerization of acetylenic oximes presents a direct and atom-economical route to the isoxazole ring. organic-chemistry.org

Another promising frontier is the use of hypervalent iodine compounds as catalysts for intramolecular oxidative cycloadditions, which can provide an environmentally benign pathway to fused isoxazole systems under mild conditions. mdpi.com Furthermore, the development of metal-free catalytic systems is gaining traction, addressing concerns about cost and toxicity associated with residual metals in pharmaceutical compounds. rsc.orgrsc.org Green chemistry approaches, such as the use of ultrasonic irradiation to accelerate reactions and reduce energy consumption, are also set to become more prevalent in the synthesis of isoxazole derivatives. mdpi.com

Table 1: Comparison of Emerging Catalytic Systems for Isoxazole Synthesis
Catalytic SystemKey AdvantagesPotential Application for Benzo[d]isoxazolesReference
Transition Metals (Au, Pd, Ru, Cu)High efficiency, regioselectivity, broad substrate scope.Direct cycloisomerization of substituted 2-alkynylphenyl oximes. organic-chemistry.orgrsc.org
Hypervalent Iodine(III)Low toxicity, environmentally benign, mild reaction conditions.Intramolecular oxidative cycloaddition of ortho-alkynyl benzaldoximes. mdpi.com
Metal-Free Catalysis (e.g., Organocatalysis)Avoids metal contamination, cost-effective, sustainable.Base-catalyzed condensation of nitro compounds with dipolarophiles. rsc.org
SonochemistryAccelerated reaction rates, improved yields, energy efficiency.Ultrasound-assisted multicomponent synthesis of functionalized benzo[d]isoxazoles. mdpi.com

Development of Advanced Functionalization Strategies for Diverse Derivatives

The biological activity of benzo[d]isoxazole-3-carboxylic acids is highly dependent on the substituents on the fused ring system. Therefore, developing advanced strategies to functionalize the core structure is paramount for creating diverse chemical libraries for drug discovery. Starting from a scaffold like 4-Bromobenzo[d]isoxazole-3-carboxylic acid, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.

Future research will likely focus heavily on direct C-H activation, a powerful tool that allows for the introduction of functional groups onto the aromatic ring without pre-functionalization, thus improving atom and step economy. nih.gov For the benzo[d]isoxazole core, this could enable selective modification at the C5, C6, and C7 positions, leading to novel derivatives.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, will continue to be essential for derivatization at the 4-position using the bromo-substituted precursor. These methods allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space. rsc.org The strategic combination of C-H functionalization and cross-coupling reactions will enable the synthesis of highly complex and poly-functionalized benzo[d]isoxazole derivatives that are currently inaccessible.

Table 2: Advanced Functionalization Strategies for the Benzo[d]isoxazole Scaffold
StrategyTarget Position(s)Potential Reagents/CatalystsOutcomeReference
Suzuki Cross-CouplingC4 (from 4-bromo derivative)Aryl/heteroaryl boronic acids, Pd catalystIntroduction of diverse (hetero)aryl groups. rsc.org
Direct C-H ArylationC5, C6, C7Aryl halides, Pd/Ru/Rh catalystFormation of C-C bonds without pre-functionalization. nih.gov
Buchwald-Hartwig AminationC4 (from 4-bromo derivative)Amines, Pd catalystIntroduction of substituted amino groups. rsc.org
Stille Cross-CouplingC4 (from 4-bromo derivative)Organostannanes, Pd catalystFormation of C-C bonds with various organic moieties. rsc.org

Deeper Mechanistic Understanding of Complex Chemical Transformations

A profound understanding of reaction mechanisms is critical for the optimization of existing synthetic methods and the rational design of new ones. For benzo[d]isoxazole chemistry, this involves elucidating the intricate pathways of both their formation and subsequent transformations. The 1,3-dipolar cycloaddition, a cornerstone of isoxazole synthesis, proceeds through a concerted pericyclic mechanism, but the factors governing its regioselectivity are complex and warrant deeper investigation. rsc.orgresearchgate.net

Future research will increasingly rely on a synergy between experimental studies (such as kinetic analysis and intermediate trapping) and high-level computational chemistry. nih.gov Density Functional Theory (DFT) and other quantum chemical methods can model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. nih.gov For example, computational studies can clarify the photochemical rearrangement pathways of isoxazoles, potentially opening up new avenues for light-mediated synthesis and functionalization. nih.gov A detailed mechanistic understanding will enable chemists to predict reaction outcomes with greater accuracy, control selectivity, and design novel catalysts with enhanced performance for the synthesis of complex benzo[d]isoxazole derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning for Isoxazole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov For isoxazole-based scaffolds, these computational tools offer powerful new capabilities for both the design of novel molecules and the planning of their synthesis.

In the realm of compound design, ML models can be trained on large datasets of known bioactive molecules to predict the therapeutic potential of novel benzo[d]isoxazole derivatives against specific biological targets. researchgate.net These models can identify key structural features required for activity, guiding medicinal chemists in the design of more potent and selective compounds. ontosight.ainih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromobenzo[d]isoxazole-3-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling brominated benzisoxazole intermediates with carboxylic acid derivatives. For example, HBTU-mediated coupling under anhydrous DMF with triethylamine as a base is effective . Optimization includes controlling reaction time (e.g., 16 hours at room temperature) and stoichiometric ratios. Yields can be enhanced via recrystallization (ethanol or chloroform/ether mixtures) and monitoring intermediates using 1^1H/13^{13}C NMR (e.g., δ 4.65 ppm for methylene groups in benzyl-protected analogues) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : 1^1H NMR (e.g., aromatic protons at δ 7.37 ppm for phenyl groups) and 13^{13}C NMR (carbonyl signals at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB+ for accurate mass determination, targeting [M+1]+ ions with <0.001 Da error) .
  • Elemental Analysis : Confirming C, H, N content (e.g., deviations <0.3% indicate purity) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is stable at room temperature but degrades under prolonged exposure to moisture or light. Store in airtight containers with desiccants, away from oxidizing agents. Thermal stability tests (TGA/DSC) show decomposition above 255°C, aligning with brominated aromatic systems .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) of the benzisoxazole ring influence bioactivity in pharmacological studies?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

  • Electron-withdrawing groups (e.g., -Br at position 4) enhance metabolic stability but may reduce solubility.
  • Phenyl hydrazone derivatives (e.g., 11a-c in ) show varied anti-inflammatory activity depending on nitro-group placement (meta vs. para), assessed via in vitro COX-2 inhibition assays .
  • Computational docking (e.g., Glide SP scoring) predicts binding affinities to targets like System xc− transporters .

Q. What eco-friendly strategies can be employed for synthesizing this compound derivatives?

  • Methodological Answer : Green approaches include:

  • Solvent substitution : Replacing DMF with PEG-400, reducing toxicity .
  • Catalytic methods : Using o-iodoxybenzoic acid (IBX) for oxidative cyclization, minimizing waste .
  • Microwave-assisted synthesis : Reducing reaction times (e.g., from 16 hours to 30 minutes) .

Q. How can researchers resolve contradictions in reported spectroscopic data for synthetic intermediates?

  • Methodological Answer : Discrepancies (e.g., NMR shifts or melting points) arise from:

  • Solvent effects : DMSO-d6 vs. CD3_3OD can alter 1^1H NMR shifts by 0.1–0.3 ppm .
  • Polymorphism : Recrystallization solvents (ethanol vs. acetone) may produce different crystalline forms, affecting melting points (e.g., 166–168°C vs. 168–170°C) .
  • Validation : Cross-reference with HRMS and elemental analysis to confirm molecular integrity .

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